1-((1-ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Description
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Properties
IUPAC Name |
1-[(1-ethylpyrrolidin-3-yl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-2-13-4-3-9(5-13)6-14-7-10(8-15)11-12-14/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVPHHRICXOKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)CN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-((1-ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the formation of a triazole ring through a click chemistry approach. The reaction conditions often utilize azides and alkynes under copper-catalyzed conditions to yield the desired product efficiently. Various synthetic pathways have been reported, emphasizing the versatility of triazole derivatives in drug design .
Anticancer Activity
Research indicates that 1H-1,2,3-triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-((1-ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole have shown potent inhibitory effects on cancer cell proliferation. A study reported IC50 values ranging from 1.95 to 4.24 μM against various cancer cell lines, outperforming standard chemotherapeutics like doxorubicin . The mechanism involves the inhibition of thymidylate synthase (TS), crucial for DNA synthesis .
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have also been extensively studied. Compounds related to 1-((1-ethylpyrrolidin-3-yl)methyl)-1H-1,2,3-triazole have demonstrated efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. Some derivatives showed significant inhibition with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Enzyme Inhibition
Enzyme inhibition studies reveal that triazole-containing compounds can act as mixed-type inhibitors for various enzymes. For example, certain derivatives have shown strong binding affinities towards butyrylcholinesterase (BuChE), with IC50 values as low as 0.13 µM . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Case Studies
The biological activity of this compound can be attributed to its structural features which allow for:
- Thymidylate Synthase Inhibition : Disruption of DNA synthesis in cancer cells.
- Antimicrobial Mechanism : Interference with bacterial cell wall synthesis or function.
- Enzyme Interaction : Binding to active sites on enzymes like BuChE leading to altered enzyme activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
